molecular formula C18H21CrN4O9S+ B12723652 2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate CAS No. 94276-27-4

2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate

Cat. No.: B12723652
CAS No.: 94276-27-4
M. Wt: 521.4 g/mol
InChI Key: VNYRRFZECJVWET-UHFFFAOYSA-O
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Description

The compound 2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate is a chromium-coordinated azo dye complex. Its structure comprises:

  • Azo group: Formed via diazo coupling between 2-hydroxynaphthalene and a nitro-substituted benzenesulfonic acid backbone .
  • Sulfonic acid group: Enhances water solubility, critical for industrial applications .
  • Nitro group (-NO₂): Electron-withdrawing, stabilizing the azo linkage and influencing redox properties .
  • Chromium coordination: Likely involves the hydroxyl and azo groups, forming a stable octahedral complex .
  • Hydrate: Affects crystallinity and stability .

This compound is structurally related to azo dyes and metal complexes used in pigments, sensors, and catalysis.

Properties

CAS No.

94276-27-4

Molecular Formula

C18H21CrN4O9S+

Molecular Weight

521.4 g/mol

IUPAC Name

2-aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate

InChI

InChI=1S/C16H11N3O7S.C2H7NO.Cr.H2O/c20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;3-1-2-4;;/h1-8,20-21H,(H,24,25,26);4H,1-3H2;;1H2/p+1

InChI Key

VNYRRFZECJVWET-UHFFFAOYSA-O

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O.C(CO)N.O.[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate involves multiple steps. The initial step typically includes the reaction of 2-aminoethanol with chromium salts under controlled conditions. This is followed by the introduction of hydron ions and the coupling of 2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid. The final product is then hydrated to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in reactors designed to handle the specific conditions required for each step. The process includes precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states of chromium.

    Reduction: Reduction reactions can convert the compound into lower oxidation states or different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce different chromium complexes or alter the functional groups attached to the aromatic ring.

Scientific Research Applications

2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate involves its interaction with molecular targets and pathways. The chromium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The diazenyl and nitro groups play a crucial role in its chemical behavior, allowing it to participate in redox reactions and interact with biological molecules.

Comparison with Similar Compounds

Structural Analogues

Azo Dyes with Sulfonic Acid Groups
Compound Name Key Features CAS/References
Acid Red 88 4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid RE8 (PDB identifier)
Pigment Red 95 Benzenesulfonic acid derivative with azo and nitro groups 94279-09-1
8-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid (HNANSA) Disulfonic acid groups; forms Fe, Ni, Cu complexes

Key Differences :

  • The target compound includes a nitro group at the 5-position of the benzene ring, absent in Acid Red 88 .
  • HNANSA has two sulfonic acid groups, increasing solubility compared to the target compound’s single -SO₃H group .
Metal-Azo Complexes
Compound Metal Application References
Fe(III)-HNANSA Fe³⁺ Antimicrobial activity
Ni(II)-HNANSA Ni²⁺ Electrochemical sensing
Cu(II)-HNANSA Cu²⁺ DNA binding

Comparison :

  • Chromium vs. Fe/Ni/Cu : Cr complexes are less explored biologically due to toxicity concerns but may excel in catalysis or pigment stability .
  • Coordination Sites: The target compound’s 2-aminoethanol ligand likely participates in coordination, unlike HNANSA’s purely azo-based binding .

Functional Analogues

Nitro-Substituted Azo Compounds
Compound Structure Application References
5-[(2-hydroxynaphthalen-1-yl)diazenyl]isophthalic acid Nitro and carboxyl groups Electrocatalytic oxidation of adrenaline
2-((4-((2-hydroxynaphthalen-1-yl)diazenyl)-2,3-dimethylphenyl)amino)benzoic acid Nitro and methyl groups Green synthesis of pharmaceuticals

Key Contrasts :

  • The target compound’s sulfonic acid group improves solubility over carboxylate analogues, making it suitable for aqueous-phase applications .

Physicochemical Properties

Property Target Compound Acid Red 88 Fe(III)-HNANSA
Solubility High (sulfonic acid + hydrate) High (sulfonic acid) Moderate (disulfonic acid)
Thermal Stability >300°C (decomposes) ~250°C ~280°C
Electrochemical Activity Nitro group enables redox activity Limited (no nitro) Fe³⁺/Fe²⁺ redox couple

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